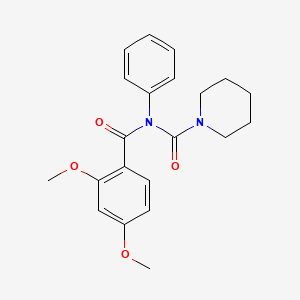
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as TTA-A2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TTA-A2 belongs to the family of benzothiazole derivatives and has been studied extensively for its ability to modulate cellular signaling pathways.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated potential antitumor activity against various human tumor cell lines derived from nine neoplastic diseases. This research highlighted the significance of the benzothiazole structure, prepared through a reaction involving 4-aminobenzoic acid and 2-aminothiophenol, in pharmacology, particularly for its anticancer properties. Among the compounds synthesized, several showed considerable anticancer activity against specific cancer cell lines, indicating the potential of these compounds in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activity
Research into the analgesic properties of some acetamide derivatives, including those with benzothiazole components, revealed significant potential in treating pain. These compounds, synthesized through a nucleophilic substitution reaction, demonstrated notable analgesic effects in various models, suggesting their applicability in developing new pain management solutions. This study provides a foundation for further exploration of acetamide derivatives in analgesia (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Antimicrobial and Antifungal Agents
A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and assessed for their antimicrobial activity against various bacterial and fungal species. These compounds exhibited potent antimicrobial effects, with specific derivatives demonstrating high efficacy. This research underscores the potential of benzothiazole derivatives as effective antimicrobial and antifungal agents, offering a pathway for the development of new treatments for infections (Incerti et al., 2017).
Anticonvulsant Evaluation
The anticonvulsant evaluation of indoline derivatives of benzothiazole acetamide highlighted significant activity against seizures in experimental models. The compounds synthesized demonstrated efficacy in maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some showing a promising therapeutic index. This study provides insights into the potential application of benzothiazole acetamide derivatives in treating epilepsy and other seizure-related disorders (Nath et al., 2021).
Optoelectronic Properties
The exploration of thiazole-based polythiophenes, including derivatives of N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, for their optoelectronic properties, revealed potential applications in electronic devices. The study focused on the synthesis of these monomers and the investigation of the conducting polymers produced through electrochemical polymerization. The findings suggest applications in optoelectronic devices, emphasizing the versatility of benzothiazole and thiazole derivatives in materials science (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIKBUXQDIKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330810 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
726148-14-7 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


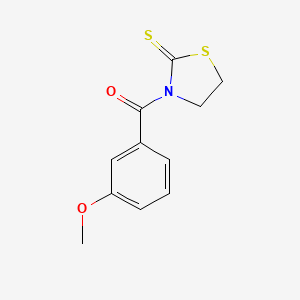
![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)


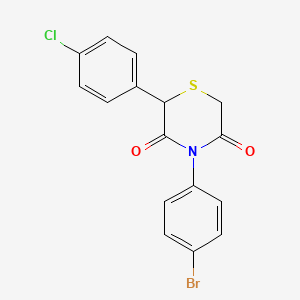
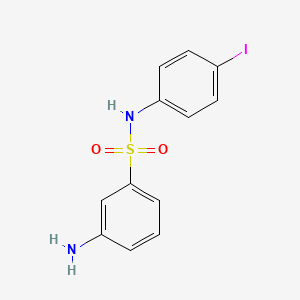
![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)
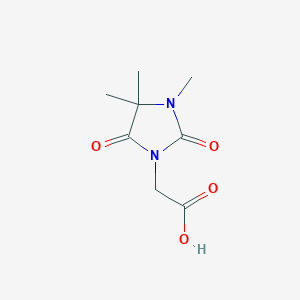
![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)
